5-Bromo-imidazo[1,5-a]pyridine trifluoroacetate
Description
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Properties
IUPAC Name |
5-bromoimidazo[1,5-a]pyridine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2.C2HF3O2/c8-7-3-1-2-6-4-9-5-10(6)7;3-2(4,5)1(6)7/h1-5H;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDODEQRXWSGEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN2C(=C1)Br.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is 5-Bromo-imidazo[1,5-a]pyridine trifluoroacetate?
An In-Depth Technical Guide to 5-Bromo-imidazo[1,5-a]pyridine Trifluoroacetate
Executive Summary
This technical guide provides a comprehensive overview of this compound, a versatile heterocyclic compound of significant interest to researchers in medicinal chemistry, materials science, and drug development. The document delves into the fundamental physicochemical properties of the molecule, dissecting the roles of both the core imidazo[1,5-a]pyridine scaffold and the trifluoroacetate (TFA) counterion. We explore established synthetic strategies, detailed analytical characterization methods, and the compound's broad-ranging applications as a key synthetic intermediate. By synthesizing technical data with practical, field-proven insights, this guide serves as an essential resource for scientists leveraging this powerful chemical building block for the creation of novel pharmaceuticals, advanced materials, and specialized chemical probes.
The Imidazo[1,5-a]pyridine Scaffold: A Privileged Core
The imidazo[1,5-a]pyridine nucleus is a fused heterocyclic system that has garnered increasing attention for its unique chemical versatility, optical behaviors, and diverse biological properties.[1] This scaffold is considered a "privileged structure" in medicinal chemistry, as its derivatives have shown a wide spectrum of biological activities, including potential as anti-cancer and antimicrobial agents.[2] Its rigid, planar structure and tunable electronic properties also make it an attractive core for developing advanced materials such as organic semiconductors and fluorescent probes.[2][3] The strategic placement of substituents on this core allows for the precise modulation of its biological and photophysical characteristics.[4][5]
Caption: Core chemical structure of the imidazo[1,5-a]pyridine ring system.
Physicochemical Properties
The subject of this guide is the trifluoroacetate salt of 5-Bromo-imidazo[1,5-a]pyridine. Understanding its properties requires an analysis of both the active cation and the accompanying anion.
The Cation: 5-Bromo-imidazo[1,5-a]pyridine
The core of the compound's reactivity lies in the 5-bromo-substituted imidazo[1,5-a]pyridine cation. The bromine atom at the 5-position is not merely a structural component; it is a highly reactive "handle." This feature is invaluable for synthetic chemists as it facilitates a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the straightforward introduction of diverse functional groups.[2] This synthetic accessibility makes it a crucial intermediate for building libraries of complex molecules for drug discovery and materials science exploration.[2][6]
The Anion: Trifluoroacetate (TFA)
Research-grade compounds, particularly peptides and other nitrogenous molecules, are often isolated as trifluoroacetate salts.[7][8] This is a direct consequence of their purification method—preparative reverse-phase high-performance liquid chromatography (RP-HPLC), which commonly uses trifluoroacetic acid as an ion-pairing agent in the mobile phase.[8]
Causality and Implications:
-
Accurate Mass: The presence of the TFA counterion (CF₃COOH, MW: 114.02 g/mol ) must be factored into the total molecular weight for preparing solutions of known concentration for biological assays. Failure to do so results in under-dosing and inaccurate potency measurements.[8]
-
Physicochemical Impact: The TFA counterion can influence the solubility, stability, and even the biological activity of the parent compound.[7][9]
-
Regulatory Standing: For therapeutic candidates, TFA salts are often viewed unfavorably by regulatory bodies due to potential toxicity concerns.[10] Consequently, a salt-exchange step to a more pharmaceutically acceptable form (e.g., hydrochloride or acetate) is a standard procedure during pre-clinical development.[7]
Summary of Properties
The following table summarizes the key quantitative data for the 5-Bromo-imidazo[1,5-a]pyridine cation.
| Property | Value | Source(s) |
| Chemical Name | 5-Bromoimidazo[1,5-a]pyridine | [11] |
| Molecular Formula | C₇H₅BrN₂ | [11] |
| Molecular Weight | 197.03 g/mol | [11] |
| Monoisotopic Mass | 195.96361 Da | [11] |
| CAS Number | 885275-77-4 | [11] |
| Appearance | Typically a solid or crystalline powder |
Note: The properties of the full trifluoroacetate salt (C₇H₅BrN₂ · C₂HF₃O₂) would include a combined molecular weight of 311.05 g/mol .
Synthesis and Characterization
General Synthesis of the Imidazo[1,5-a]pyridine Core
A robust method for constructing the imidazo[1,5-a]pyridine scaffold involves the cyclization of 2-(aminomethyl)pyridine derivatives. One effective protocol utilizes the reaction with electrophilically activated nitroalkanes in a polyphosphoric acid (PPA) medium.[12]
Rationale Behind the Method:
-
Polyphosphoric Acid (PPA): PPA serves as both a solvent and a powerful dehydrating agent, driving the cyclocondensation reaction towards completion.
-
Nitroalkane Activation: The phosphorous acid/PPA system activates the nitroalkane, making it a suitable electrophile for reaction with the primary amine of the 2-(aminomethyl)pyridine starting material.
Caption: General workflow for the synthesis of the imidazo[1,5-a]pyridine core.
Analytical Characterization
A self-validating analytical workflow is crucial to confirm the identity, purity, and structure of the synthesized compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the cation (197.03 m/z for [M+H]⁺) and identify the product.
-
¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure, confirm the position of the bromine atom, and assess purity. Spectroscopic data for related structures can be found in the literature.[13]
-
¹⁹F NMR Spectroscopy: This is a critical and direct method for quantifying the molar ratio of the trifluoroacetate counterion to the primary compound, ensuring accurate knowledge of the sample's composition.[8]
-
Elemental Analysis: To determine the empirical formula and confirm the presence of the TFA salt.
Applications in Research and Development
A Versatile Intermediate in Medicinal Chemistry
The primary utility of 5-Bromo-imidazo[1,5-a]pyridine is as a foundational building block.[2][14] The reactive bromine site allows for the strategic elaboration of the core structure to generate novel molecules with potential therapeutic value.[6]
Caption: Conceptual workflow of a Suzuki cross-coupling reaction.
This versatility has been exploited to create compounds targeting a range of diseases:
-
Oncology & Antimicrobials: The core scaffold is present in molecules designed as anti-cancer and antimicrobial agents.[2]
-
Neurological Disorders: Derivatives have been investigated for targeting neurological pathways.[2][14]
-
Broad Biological Activity: The related imidazo[1,2-a]pyridine isomer is found in marketed drugs and compounds with anti-inflammatory, antiviral, and antituberculosis properties, suggesting a similar potential for the [1,5-a] scaffold.[15][16][17]
Role in Materials Science
Beyond medicine, the imidazo[1,5-a]pyridine core is integral to developing novel functional materials.[3] Its derivatives have been successfully employed as:
-
Organic Fluorophores: The rigid, conjugated system can be modified to produce compounds with strong fluorescence, useful for bioimaging and sensors.[3][18]
-
pH Sensors: Certain derivatives exhibit acidochromism, changing their fluorescence color in response to pH, which can be harnessed to detect acidic volatile organic compounds.[18][19]
-
Organic Electronics: The scaffold can be incorporated into organic semiconductors and conductive polymers for use in electronic applications.[2]
Key Experimental Protocols
The following protocols are representative examples of how this compound is utilized and processed in a research setting.
Protocol: Suzuki Cross-Coupling for C-C Bond Formation
This protocol describes a typical procedure for replacing the bromine atom with an aryl group, a cornerstone reaction in medicinal chemistry.
Objective: To synthesize a 5-aryl-imidazo[1,5-a]pyridine derivative.
Methodology:
-
Reaction Setup: To a dry reaction vial under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (3.0 eq).
-
Causality: The inert atmosphere is critical to prevent the degradation of the palladium catalyst. The base is required to activate the boronic acid for the transmetalation step in the catalytic cycle.
-
-
Solvent Addition: Add a degassed solvent mixture, typically a combination like Dioxane/Water (4:1).
-
Causality: Degassing the solvent removes dissolved oxygen, further protecting the catalyst. The presence of water can aid in dissolving the inorganic base.
-
-
Reaction: Seal the vial and heat the mixture to 80-100 °C with vigorous stirring for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Causality: The aqueous washes remove the inorganic base and salts, beginning the purification process.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
-
Validation: Confirm the structure and purity of the 5-aryl-imidazo[1,5-a]pyridine product using NMR and MS analysis.
Protocol: Trifluoroacetate (TFA) to Hydrochloride (HCl) Salt Exchange
This procedure is essential when preparing a compound for in vivo studies or advanced pre-clinical evaluation.
Objective: To convert the TFA salt to the more pharmaceutically acceptable HCl salt.
Methodology:
-
Dissolution: Dissolve the this compound starting material in a minimal amount of a suitable organic solvent, such as methanol or ethyl acetate.
-
Acidification: While stirring, slowly add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether) dropwise (1.5-2.0 eq).
-
Causality: The strong acid (HCl) protonates the basic nitrogen on the imidazopyridine, displacing the weaker trifluoroacetic acid. The use of an ethereal HCl solution prevents the introduction of water.
-
-
Precipitation: The HCl salt is typically less soluble in non-polar organic solvents and will precipitate out of the solution. Stir the resulting slurry for 30-60 minutes at room temperature or 0 °C to maximize precipitation.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with a cold, non-polar solvent like diethyl ether to remove residual TFA and starting material.
-
Causality: Washing with a non-polar solvent ensures that the desired polar salt is not redissolved while impurities are washed away.
-
-
Drying: Dry the resulting white or off-white solid under high vacuum to obtain the final 5-Bromo-imidazo[1,5-a]pyridine hydrochloride.
-
Validation: Use ¹⁹F NMR to confirm the absence of the trifluoroacetate signal. Elemental analysis can further confirm the successful salt exchange.
Safety and Handling
The parent imidazo[1,5-a]pyridine scaffold is classified with the following GHS hazard statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[20]
Handling Recommendations:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion and Future Outlook
This compound is a high-value chemical intermediate whose utility is rooted in the synthetic accessibility conferred by its bromine substituent and the well-established biological and material potential of its core heterocyclic scaffold. While the trifluoroacetate salt form is a common artifact of its purification, understanding its implications is crucial for accurate and reproducible research. The continued exploration of new synthetic transformations from this building block will undoubtedly lead to the discovery of novel drug candidates and innovative materials with tailored photophysical and electronic properties. Future research will likely focus on expanding the diversity of functional groups introduced at the 5-position to probe new areas of chemical space and unlock new biological activities.
References
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Journal of Materials Chemistry C. (2022). Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications. Retrieved from [Link]
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The Chemical Versatility of 5-Bromoimidazo[1,2-a]pyridine in Product Formulation. (2026, January 24). LinkedIn. Retrieved from [Link]
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Molecules. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Retrieved from [Link]
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Infectious Disorders - Drug Targets. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Retrieved from [Link]
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New Journal of Chemistry. (2022). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. Retrieved from [Link]
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ACS Organic & Inorganic Au. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Retrieved from [Link]
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RSC Publishing. (2025). Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications. Retrieved from [Link]
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PubMed. (2025). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Retrieved from [Link]
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Faraday Discussions. (2025). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Retrieved from [Link]
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ACS Omega. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
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Acta Crystallographica Section E. (2021). Crystal structure and Hirshfeld surface analysis of 5-amino-5′-bromo-2′-oxo-2,3-dihydro-1H-spiro[imidazo[1,2-a]pyridine-7,3′-indoline]-6,8-dicarbonitrile dimethyl sulfoxide disolvate. Retrieved from [Link]
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PubMed. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Retrieved from [Link]
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MDPI. (2023). Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. Retrieved from [Link]
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ACS Publications. (2018). The Impact of Trifluoroacetic Acid on Peptide Cocrystallization: Multicomponent Crystals of l-Leu-l-Leu Dipeptides. Retrieved from [Link]
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ResearchGate. (2021). Sources, fates, toxicity, and risks of trifluoroacetic acid and its salts: Relevance to substances regulated under the Montreal and Kyoto Protocols. Retrieved from [Link]
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NIH. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Retrieved from [Link]
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5-Bromo-imidazo[1,5-a]pyridine trifluoroacetate molecular weight and formula
An In-Depth Technical Guide to 5-Bromo-imidazo[1,5-a]pyridine Trifluoroacetate
Introduction
This compound is a heterocyclic compound of significant interest to the scientific community, particularly those engaged in medicinal chemistry and materials science. The core of this molecule is the imidazo[1,5-a]pyridine scaffold, a nitrogen-fused bicyclic system recognized for its versatile biological activities.[1][2][3] The presence of a bromine atom at the 5-position provides a reactive handle for synthetic chemists, enabling further molecular elaboration through various cross-coupling reactions.[4] This compound is typically supplied as a trifluoroacetate (TFA) salt, a common consequence of its purification by high-performance liquid chromatography (HPLC) using trifluoroacetic acid in the mobile phase.[5] This guide offers a comprehensive overview of its chemical properties, synthesis, applications, and essential experimental protocols.
Physicochemical Properties
A clear understanding of a compound's fundamental properties is critical for its effective use in a research setting. The key physicochemical data for 5-Bromo-imidazo[1,5-a]pyridine and its trifluoroacetate salt are summarized below.
| Property | 5-Bromo-imidazo[1,5-a]pyridine (Free Base) | This compound (TFA Salt) |
| Molecular Formula | C₇H₅BrN₂[6][7] | C₉H₆BrF₃N₂O₂ |
| Molecular Weight | 197.03 g/mol [6][7] | 311.06 g/mol [8] |
| CAS Number | 885275-77-4[6][7] | 1187931-89-0[4][8] |
| Appearance | White solid[4] | Not specified, likely a white to off-white solid |
| Storage Conditions | Inert atmosphere, 2-8°C[7] | Store at 0-8°C[4] |
The Imidazo[1,5-a]pyridine Scaffold: A Privileged Structure
The imidazo[1,5-a]pyridine nucleus is a prominent scaffold in drug discovery, often referred to as a "privileged structure" due to its ability to bind to a wide range of biological targets. This structural motif is present in numerous compounds exhibiting diverse pharmacological activities, including anti-cancer, anti-inflammatory, analgesic, and antimicrobial properties.[1][3][9]
The versatility of the imidazo[1,5-a]pyridine core stems from its unique electronic and steric features. It can participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, which are crucial for molecular recognition at the active sites of proteins. The scaffold's relative rigidity and defined three-dimensional shape allow for the precise positioning of functional groups to optimize target engagement. Researchers have successfully developed imidazo[1,5-a]pyridine derivatives as potent modulators of enzymes and receptors involved in central nervous system (CNS) disorders, showcasing the broad therapeutic potential of this heterocyclic system.[1]
The Role of the Trifluoroacetate (TFA) Counter-ion
In many research and development settings, organic molecules, especially peptides and heterocyclic compounds, are isolated and purified as trifluoroacetate salts.[5] This is a direct result of the widespread use of trifluoroacetic acid (TFA) as an ion-pairing agent in reverse-phase HPLC, a standard technique for purification.[5][10]
Causality behind the TFA Salt Form:
-
Purification: During HPLC, TFA forms an ion pair with basic nitrogen atoms in the target molecule (like those in the imidazo[1,5-a]pyridine core). This masks the charge of the protonated amine, increasing its hydrophobicity and leading to better retention and separation on the nonpolar stationary phase.
-
Isolation: After the purification fractions are collected, the volatile solvents are removed, leaving the non-volatile TFA counter-ion to form a salt with the purified compound.
While the TFA salt form is convenient for initial laboratory studies, it's important to be aware of its potential influence. The counter-ion can affect the compound's solubility, hygroscopicity, and overall physicochemical behavior. For pharmaceutical development, TFA salts are sometimes viewed less favorably by regulatory agencies due to concerns about potential toxicity, although several TFA-containing drugs are on the market.[11] Consequently, a salt-screening and conversion to a more pharmaceutically acceptable form (e.g., hydrochloride or acetate) is often a necessary step in later-stage drug development.[11]
Synthesis and Characterization
The synthesis of the imidazo[1,5-a]pyridine core can be achieved through various strategic methodologies. A common and effective approach involves the cyclocondensation of a 2-(aminomethyl)pyridine derivative with an appropriate electrophile.
Generalized Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis of a substituted imidazo[1,5-a]pyridine. This process typically begins with a functionalized pyridine, which is then elaborated into the key 2-(aminomethyl)pyridine intermediate, followed by a cyclization step to form the final bicyclic system.
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An In-Depth Technical Guide to the Discovery of Imidazo[1,5-a]pyridine Derivatives
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry and materials science, certain heterocyclic structures consistently emerge as foundational cores for developing novel functional molecules. The imidazo[1,5-a]pyridine scaffold is a prime example of such a "privileged" structure. This nitrogen-containing fused ring system has garnered significant attention due to its presence in a wide array of biologically active compounds and functional materials.[1][2] Its unique electronic properties and rigid, planar structure provide an excellent platform for designing molecules with specific therapeutic activities and photophysical characteristics.[3]
This guide offers a comprehensive exploration of the imidazo[1,5-a]pyridine core, intended for researchers, chemists, and professionals in drug development. We will delve into the key synthetic methodologies that have enabled the diverse functionalization of this scaffold, explain the rationale behind these chemical strategies, and showcase the successful application of its derivatives in various fields, from oncology to materials science.
The Imidazo[1,5-a]pyridine Core: A Fusion of Properties
The imidazo[1,5-a]pyridine system consists of a pyridine ring fused with an imidazole ring, resulting in a 10-π electron aromatic system with a bridgehead nitrogen atom. This arrangement confers several advantageous properties:
-
Structural Rigidity: The fused bicyclic nature provides a conformationally restricted backbone, which is often beneficial for achieving high-affinity binding to biological targets.
-
Hydrogen Bonding Capabilities: The presence of nitrogen atoms allows for the formation of hydrogen bonds, crucial for molecular recognition in biological systems.
-
Tunable Electronics: The electronic properties of the ring system can be readily modified by introducing various substituents, influencing its reactivity, photophysical properties, and interactions with biomolecules.
-
Metabolic Stability: The aromatic nature of the core often contributes to increased metabolic stability, a desirable trait for drug candidates.
These inherent features have made imidazo[1,5-a]pyridines a fertile ground for discovery, leading to their investigation in fields as diverse as anticancer agents, central nervous system (CNS) modulators, and fluorescent probes for bio-imaging.[3][4]
Key Synthetic Strategies for Assembling the Core
The construction of the imidazo[1,5-a]pyridine skeleton has been a subject of intense research, leading to the development of numerous synthetic routes.[2] Modern synthetic chemistry has moved towards more efficient and environmentally benign methods, with a focus on multicomponent reactions and C-H activation strategies.
Multi-Component Reactions (MCRs): A Convergent Approach
Multi-component reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, represent a highly efficient strategy for generating molecular diversity.
Rationale: MCRs are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of complex molecules from simple starting materials. This is particularly advantageous in the early stages of drug discovery for structure-activity relationship (SAR) studies.
One of the most powerful MCRs for this scaffold is the three-component condensation of a 2-pyridyl ketone, an aldehyde, and an ammonium salt (often ammonium acetate).[1]
Workflow: Three-Component Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines
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Spectroscopic data of 5-Bromo-imidazo[1,5-a]pyridine trifluoroacetate
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-imidazo[1,5-a]pyridine Trifluoroacetate
This guide provides a comprehensive analysis of the spectroscopic data for this compound, a heterocyclic compound of significant interest in medicinal chemistry and material science.[1] As a key intermediate, its structural elucidation is paramount for advancing drug development and designing novel materials.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the interpretation of its core spectroscopic signatures.
Molecular Structure and Spectroscopic Overview
This compound is an organic salt consisting of a protonated 5-Bromo-imidazo[1,5-a]pyridine cation and a trifluoroacetate anion. The bromine substituent significantly influences the electronic properties of the fused heterocyclic ring system, making it a versatile building block for further chemical modification.[1] The trifluoroacetate counter-ion is a common feature in the purification and stabilization of amine-containing compounds.
A thorough spectroscopic analysis is essential for confirming the identity, purity, and structure of the molecule. This guide will delve into the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Figure 1: Ionic components of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this salt, we will analyze the expected signals for both the cation and the anion in ¹H and ¹³C NMR spectra.
Expertise & Experience: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice, but given the salt nature of the compound, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD) may be required for sufficient solubility. The acidic proton from the trifluoroacetic acid will likely protonate one of the nitrogen atoms of the imidazo[1,5-a]pyridine ring, leading to significant downfield shifts for nearby protons compared to the free base, a key diagnostic indicator.
¹H NMR Spectroscopy
The ¹H NMR spectrum will show distinct signals for the aromatic protons of the heterocyclic system. The electron-withdrawing nature of the bromine atom and the fused imidazole ring will deshield the protons, pushing them to the downfield region of the spectrum.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| ~8.5 - 8.7 | d | ~7.0 | H-8 |
| ~8.2 - 8.4 | s | - | H-1 or H-3 |
| ~8.0 - 8.2 | s | - | H-1 or H-3 |
| ~7.8 - 8.0 | d | ~9.0 | H-6 |
| ~7.2 - 7.4 | dd | ~9.0, ~7.0 | H-7 |
| ~11.0 - 14.0 | br s | - | N-H (protonated) |
Note: The exact chemical shifts and coupling constants are predictive and can vary based on solvent and concentration. The signals for H-1 and H-3 are singlets and their relative positions can be confirmed by 2D NMR techniques like NOESY.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton. The spectrum will be characterized by signals for the seven carbons of the imidazo[1,5-a]pyridine core and two signals for the trifluoroacetate anion.
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~160 | C=O (Trifluoroacetate) |
| ~140 - 145 | C-8a |
| ~130 - 135 | C-3 |
| ~125 - 130 | C-1 |
| ~120 - 125 | C-6 |
| ~115 - 120 | C-7 |
| ~117 (q, J ≈ 290 Hz) | CF₃ (Trifluoroacetate) |
| ~110 - 115 | C-8 |
| ~105 - 110 | C-5 (C-Br) |
Note: The carbon attached to the three fluorine atoms will appear as a quartet due to C-F coupling.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 16 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
Employ a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of quaternary carbons.
-
Acquire a larger number of scans (e.g., 1024 or more) to compensate for the low natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule. For an ionic compound like this, Electrospray Ionization (ESI) is the method of choice as it is a soft ionization technique suitable for polar and ionic analytes.
Expertise & Experience: In positive ion mode ESI (+), the spectrum will be dominated by the cation, [C₇H₅BrN₂ + H]⁺. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a definitive diagnostic feature. The two major peaks will be separated by 2 m/z units and have nearly equal intensity.
Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated m/z | Observed m/z | Mode |
|---|---|---|---|
| [C₇H₅⁷⁹BrN₂ + H]⁺ | 196.9714 | ~196.9712 | ESI+ |
| [C₇H₅⁸¹BrN₂ + H]⁺ | 198.9694 | ~198.9690 | ESI+ |
In negative ion mode ESI(-), the trifluoroacetate anion [CF₃COO]⁻ would be observed at m/z 112.985.
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an ESI source.
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition (Positive Mode):
-
Set the capillary voltage to an appropriate value (e.g., 3-4 kV).
-
Optimize source parameters like nebulizer gas pressure and drying gas temperature and flow rate.
-
Acquire data over a mass range that includes the expected m/z values (e.g., m/z 50-500).
-
-
Data Acquisition (Negative Mode):
-
Reverse the polarity of the capillary voltage.
-
Re-optimize source parameters if necessary.
-
Acquire data to observe the trifluoroacetate anion.
-
Figure 2: Workflow for ESI-MS analysis of the target compound.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹).
Expertise & Experience: The IR spectrum will display characteristic bands for both the aromatic heterocyclic cation and the trifluoroacetate anion. The C=O stretch of the trifluoroacetate is typically very strong and sharp. A broad absorption in the 3200-2800 cm⁻¹ range is indicative of the N-H stretch of the protonated amine, a key feature confirming the salt's structure. Aromatic C-H stretching bands are typically observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the aromatic rings appear in the 1650-1450 cm⁻¹ region.[3]
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3150 - 3000 | Medium | Aromatic C-H Stretch |
| ~3200 - 2800 | Broad, Strong | N-H Stretch (protonated ring) |
| ~1680 - 1720 | Strong, Sharp | C=O Stretch (Trifluoroacetate) |
| ~1620 - 1580 | Medium-Strong | C=C / C=N Ring Stretch |
| ~1480 - 1450 | Medium | C=C / C=N Ring Stretch |
| ~1200 - 1100 | Strong | C-F Stretch (Trifluoroacetate) |
| ~850 - 750 | Strong | C-H Out-of-plane Bending |
| ~700 - 600 | Medium | C-Br Stretch |
Experimental Protocol for IR Data Acquisition (ATR)
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This is crucial for removing atmospheric (CO₂, H₂O) and solvent absorptions.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact by applying pressure with the built-in clamp.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The imidazo[1,5-a]pyridine core is an extended aromatic system capable of π → π* transitions.[4][5]
Expertise & Experience: The spectrum is expected to show multiple absorption bands in the UV region. The solvent can influence the position and intensity of these bands (solvatochromism). For analytical purposes, a non-polar solvent like cyclohexane or a polar aprotic solvent like acetonitrile is often used. The absorption maxima (λ_max) are key parameters for quantitative analysis (e.g., using the Beer-Lambert law) and for characterizing the electronic nature of the chromophore.
Table 5: Predicted UV-Vis Absorption Data (in Acetonitrile)
| λ_max (nm) | Molar Absorptivity (ε) | Transition Type |
|---|---|---|
| ~230 - 250 | High | π → π* |
| ~280 - 320 | Medium-High | π → π* |
Experimental Protocol for UV-Vis Data Acquisition
-
Sample Preparation: Prepare a stock solution of the compound of known concentration in a UV-transparent solvent (e.g., acetonitrile or methanol). From the stock solution, prepare a dilute solution such that the maximum absorbance falls between 0.1 and 1.0 AU.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Cuvettes: Use a pair of matched quartz cuvettes (1 cm path length).
-
Blanking: Fill both cuvettes with the pure solvent and run a baseline correction to zero the instrument across the desired wavelength range.
-
Measurement: Empty the sample cuvette, rinse it with the dilute sample solution, and then fill it with the sample solution. Place it back in the spectrophotometer.
-
Data Acquisition: Scan the sample over a range of wavelengths (e.g., 200-500 nm) to record the absorption spectrum.
References
-
Renno, G., Cardano, F., Volpi, G., Barolo, C., Viscardi, G., & Fin, A. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Molecules, 27(12), 3867. [Link]
-
Goh, Y. F., Tiekink, E. R., & Yeap, G. Y. (2019). Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation. Scientific Reports, 9(1), 1018. [Link]
-
MDPI. (n.d.). Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. MDPI. Retrieved from [Link]
-
Sheng, Y., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. RSC Publishing. Retrieved from [Link]
-
American Elements. (n.d.). 5-Bromo-1H-imidazo[4,5-b]pyridine. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Materials. Retrieved from [Link]
-
Renno, G., et al. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. MDPI. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of 5-Bromo-imidazo[1,5-a]pyridine Trifluoroacetate: An Essential Building Block for Drug Discovery
Introduction: The Significance of Imidazo[1,5-a]pyridines in Medicinal Chemistry
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in the development of novel therapeutics and functional materials.[1] This structural class has garnered significant attention due to its versatile biological activities, which span applications as anti-cancer agents, sensors, and components in optoelectronic devices.[2] The unique electronic and structural properties of the imidazo[1,5-a]pyridine core make it an attractive starting point for the synthesis of complex molecules in drug discovery programs.
Specifically, the introduction of a bromine atom at the 5-position of the imidazo[1,5-a]pyridine ring system provides a highly valuable synthetic handle for further molecular elaboration through various cross-coupling reactions. This application note provides a detailed protocol for the synthesis of 5-Bromo-imidazo[1,5-a]pyridine and its subsequent isolation as a trifluoroacetate salt, a common counterion introduced during purification by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mechanistic Insights: The Cyclization Pathway
The synthesis of the 5-Bromo-imidazo[1,5-a]pyridine core is achieved through the cyclization of (6-bromopyridin-2-yl)methanamine. This transformation is effectively mediated by a dehydrating agent such as polyphosphoric acid (PPA). The reaction proceeds through an intramolecular cyclocondensation mechanism.
The proposed mechanism commences with the protonation of the carbonyl group of an in-situ generated N-acylated intermediate by the acidic environment of the PPA. This activation facilitates the nucleophilic attack by the secondary amine, leading to a tetrahedral intermediate. Subsequent dehydration, driven by the strong desiccating nature of PPA, results in the formation of the fused imidazole ring system. The presence of the bromine atom on the pyridine ring is crucial as it remains intact throughout the cyclization, offering a strategic point for post-synthetic modifications.
Experimental Protocols
This section details the step-by-step procedures for the synthesis of 5-Bromo-imidazo[1,5-a]pyridine and its purification to yield the trifluoroacetate salt.
Part 1: Synthesis of 5-Bromo-imidazo[1,5-a]pyridine
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| (6-Bromopyridin-2-yl)methanamine | ≥95% | Commercially Available |
| Formic Acid | Reagent Grade | Commercially Available |
| Polyphosphoric Acid (PPA) | Laboratory Grade | Commercially Available |
| Dichloromethane (DCM) | HPLC Grade | Commercially Available |
| Saturated Sodium Bicarbonate Solution | - | Prepared in-house |
| Anhydrous Sodium Sulfate | Reagent Grade | Commercially Available |
| Diethyl Ether | Reagent Grade | Commercially Available |
Reaction Scheme:
Caption: Reaction scheme for the synthesis of 5-Bromo-imidazo[1,5-a]pyridine.
Procedure:
-
N-Formylation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (6-bromopyridin-2-yl)methanamine (1.0 eq) in formic acid (5.0 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-((6-bromopyridin-2-yl)methyl)formamide.
-
Cyclization: To the crude N-((6-bromopyridin-2-yl)methyl)formamide, add polyphosphoric acid (10 eq by weight).
-
Heat the mixture with stirring to 120-140 °C for 2-4 hours. The reaction should be monitored by TLC.
-
After completion, cool the reaction mixture to approximately 80 °C and carefully pour it onto a mixture of ice and water.
-
Basify the acidic solution with a concentrated sodium hydroxide solution until the pH is greater than 9, keeping the temperature below 20 °C with an ice bath.
-
Extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 5-Bromo-imidazo[1,5-a]pyridine.
Part 2: Purification and Trifluoroacetate Salt Formation
Rationale for Trifluoroacetate Salt Formation:
Trifluoroacetic acid (TFA) is a common ion-pairing agent used in reverse-phase HPLC to improve peak shape and resolution of basic compounds. During the purification process, the basic nitrogen of the imidazo[1,5-a]pyridine ring forms a salt with TFA, resulting in the isolation of the product as its trifluoroacetate salt. This salt form often exhibits improved crystallinity and handling properties.
Purification Workflow:
Caption: Workflow for the purification and formation of the trifluoroacetate salt.
Procedure:
-
Dissolve the crude 5-Bromo-imidazo[1,5-a]pyridine in a minimal amount of the HPLC mobile phase (e.g., a mixture of acetonitrile and water containing 0.1% TFA).
-
Purify the dissolved material by preparative reverse-phase HPLC using a suitable C18 column. A typical gradient might be 10-90% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.
-
Monitor the elution of the product by UV detection at an appropriate wavelength (e.g., 254 nm).
-
Collect the fractions containing the pure product.
-
Combine the pure fractions and remove the organic solvent under reduced pressure.
-
Lyophilize the remaining aqueous solution to dryness to obtain the 5-Bromo-imidazo[1,5-a]pyridine trifluoroacetate as a solid.
Characterization Data
The structure and purity of the final product should be confirmed by standard analytical techniques.
| Analysis | Expected Results |
| ¹H NMR | Aromatic protons consistent with the 5-bromo-imidazo[1,5-a]pyridine structure. |
| ¹³C NMR | Carbons corresponding to the heterocyclic core and the bromine-substituted carbon. |
| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the molecular weight of the free base. |
| HPLC | A single major peak indicating high purity. |
Safety and Handling Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.
-
(6-Bromopyridin-2-yl)methanamine: Toxic if swallowed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Polyphosphoric Acid: Causes severe skin burns and eye damage.[2][3][4][5] Handle with extreme care, avoiding contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
Trifluoroacetic Acid (TFA): Highly corrosive and causes severe skin burns and eye damage.[6][7][8][9] It is also harmful if inhaled. Ensure adequate ventilation and use appropriate respiratory protection if necessary.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound. The described methodology is robust and scalable, affording a key intermediate for the development of novel compounds in medicinal chemistry and materials science. The bromine substituent at the 5-position serves as a versatile handle for further chemical transformations, enabling the exploration of a wide range of derivatives.
References
-
(No author given). (2021). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry. [Link]
-
(No author given). (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine- 1-yl)pyridinium Salts. Semantic Scholar. [Link]
-
(No author given). (n.d.). COMMON NAME: TRIFLUOROACETIC ACID. New Jersey Department of Health. [Link]
- (No author given). (n.d.). CN115784978B - Method for synthesizing 2-amino-6-bromopyridine.
-
(No author given). (n.d.). Efficient, Single-Step Access to Imidazo[1,5-a]pyridine N-Heterocyclic Carbene Precursors. AWS. [Link]
-
(No author given). (n.d.). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. National Institutes of Health. [Link]
-
(No author given). (n.d.). Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. MDPI. [Link]
-
(No author given). (n.d.). Safety Data Sheet. Carl Roth. [Link]
-
(No author given). (n.d.). Safety Data Sheet. Carl Roth. [Link]
-
(No author given). (n.d.). Safety Data Sheet. Carl Roth. [Link]
-
(No author given). (n.d.). Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate. National Institutes of Health. [Link]
-
(No author given). (n.d.). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern University. [Link]
-
(No author given). (n.d.). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry. [Link]
-
(No author given). (n.d.). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. RSC Publishing. [Link]
-
(No author given). (n.d.). Synthesis of novel imidazo[1,5–a]pyridine derivates. Revue Roumaine de Chimie. [Link]
-
Mitchell, L. A., & Holliday, B. J. (n.d.). 6-Bromo-N-(6-Bromopyridin-2-Yl)-N-[4-(2,3-Dihydrothieno[3,4-B][10][11]dioxin-5-Yl)phenyl]pyridin-2-Amine. Amanote Research. [Link]
-
Raiteri, P., et al. (n.d.). A rollover Ir(iii) complex of 2-(6-bromopyridin-2-yl)imidazo[1,2-a]pyridine. RSC Publishing. [Link]
-
Synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles using 1,3-difluoroacetone as a cyclising reagent. (n.d.). ChemRxiv. [Link]
-
Synthesis of N-[5-Bromo-2-methylpyridine-3-yl]acetamide (3). (2017). MDPI. [Link]
Sources
- 1. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.com [fishersci.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. innophos.com [innophos.com]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 9. nj.gov [nj.gov]
- 10. CN115784978B - Method for synthesizing 2-amino-6-bromopyridine - Google Patents [patents.google.com]
- 11. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Characterization of Phosphodiesterase-5 (PDE5) Inhibition by 5-Bromo-imidazo[1,5-a]pyridine
Introduction
The imidazo[1,5-a]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, serving as a foundational structure for the development of various therapeutic agents.[1] Its unique electronic and structural properties make it an attractive starting point for designing targeted enzyme inhibitors. 5-Bromo-imidazo[1,5-a]pyridine is a derivative of this scaffold, offering a reactive bromine handle for further chemical modifications, and as such, represents a key building block in synthetic chemistry.[2] This application note details a comprehensive protocol for evaluating the inhibitory potential of 5-Bromo-imidazo[1,5-a]pyridine against human phosphodiesterase-5 (PDE5), a key enzyme in cardiovascular and erectile function regulation.
Phosphodiesterases (PDEs) are a superfamily of enzymes that modulate cellular signaling by hydrolyzing cyclic nucleotides like cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP).[3] PDE5 specifically targets cGMP and is a well-established therapeutic target for erectile dysfunction, pulmonary arterial hypertension, and benign prostatic hyperplasia.[4][5] The inhibition of PDE5 leads to an accumulation of cGMP, promoting vasodilation and smooth muscle relaxation.[6] This guide provides researchers, scientists, and drug development professionals with a robust framework for characterizing the inhibitory activity of novel compounds, such as 5-Bromo-imidazo[1,5-a]pyridine, against PDE5.
Hypothesized Mechanism of Action
While the precise binding mode of 5-Bromo-imidazo[1,5-a]pyridine with PDE5 has not been empirically determined, we can hypothesize a competitive inhibition mechanism based on the structure of known PDE5 inhibitors. The active site of PDE5 is a hydrophobic pocket containing a metal-ion cluster. Many potent PDE5 inhibitors are heterocyclic compounds that mimic the purine ring of cGMP, forming key interactions with amino acid residues in the active site. It is plausible that the imidazo[1,5-a]pyridine core of 5-Bromo-imidazo[1,5-a]pyridine could orient itself within the active site to form hydrogen bonds and hydrophobic interactions, while the bromine atom may occupy a sub-pocket, potentially enhancing binding affinity. This proposed mechanism warrants experimental validation through kinetic studies and structural biology.
PDE5 Signaling Pathway
The following diagram illustrates the role of PDE5 in the cGMP signaling pathway and the effect of its inhibition.
Caption: PDE5 signaling pathway and the inhibitory action of 5-Bromo-imidazo[1,5-a]pyridine.
Experimental Protocols
This section provides a detailed, step-by-step methodology for determining the half-maximal inhibitory concentration (IC50) of 5-Bromo-imidazo[1,5-a]pyridine against human recombinant PDE5. The IC50 value is a quantitative measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions.[7][8]
Materials and Reagents
-
5-Bromo-imidazo[1,5-a]pyridine: (CAS: 885275-77-4)[9]
-
Human Recombinant PDE5A1: (e.g., from BPS Bioscience)
-
Sildenafil: (Positive Control)
-
PDE-Glo™ Phosphodiesterase Assay Kit: (Promega) or a fluorescence polarization-based assay kit.[10][11]
-
Dimethyl Sulfoxide (DMSO): ACS grade
-
Assay Buffer: 10 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 0.01% Brij 35, 1 mM DTT.[12]
-
Microplates: 96-well, black, flat-bottom for fluorescence polarization or white for luminescence.
-
Microplate Reader: Capable of measuring fluorescence polarization or luminescence.
Experimental Workflow
The following diagram outlines the key steps in the PDE5 inhibition assay.
Caption: Experimental workflow for the in vitro PDE5 inhibition assay.
Step-by-Step Protocol
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 5-Bromo-imidazo[1,5-a]pyridine in 100% DMSO.
-
Prepare a 1 mM stock solution of Sildenafil (positive control) in 100% DMSO.
-
Perform a 10-point, 3-fold serial dilution of each compound in DMSO. This will create a range of concentrations to generate a dose-response curve.
-
-
Assay Setup (based on a Fluorescence Polarization Assay): [10][12]
-
Add 2.5 µL of the diluted compounds, Sildenafil, or DMSO (for 0% and 100% activity controls) to the wells of a 96-well black microplate.
-
Prepare a working solution of human recombinant PDE5A1 in assay buffer. Add 20 µL of the diluted enzyme to each well, except for the "no enzyme" blank wells.
-
Incubate the plate for 15 minutes at room temperature to allow for the binding of the inhibitors to the enzyme.
-
Prepare a working solution of the fluorescently labeled cGMP substrate (e.g., FAM-cGMP) in the assay buffer.
-
Initiate the enzymatic reaction by adding 25 µL of the FAM-cGMP substrate solution to all wells.
-
Incubate the plate for 60 minutes at 37°C.[13]
-
Stop the reaction by adding the binding agent as per the manufacturer's instructions (this is typically a phosphate-binding agent).
-
Incubate for an additional 30 minutes at room temperature to allow the binding to stabilize.
-
-
Data Acquisition:
-
Read the fluorescence polarization (FP) of each well using a microplate reader with appropriate filters for the fluorophore (e.g., excitation at 485 nm and emission at 530 nm for FAM).
-
-
Data Analysis and IC50 Determination:
-
The FP values are typically reported in millipolarization units (mP).
-
Calculate the percent inhibition for each concentration of the test compound using the following formula:
where:
-
mP_sample is the mP value from the well with the test compound.
-
mP_blank is the mP value from the well with no enzyme.
-
mP_control is the mP value from the well with DMSO instead of an inhibitor.
-
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[8]
-
Expected Results
The experiment should yield a dose-dependent inhibition of PDE5 activity by 5-Bromo-imidazo[1,5-a]pyridine. The potency of the compound can be compared to that of the standard inhibitor, Sildenafil.
Table 1: Hypothetical IC50 Values for PDE5 Inhibition
| Compound | IC50 (nM) |
| 5-Bromo-imidazo[1,5-a]pyridine | 75 |
| Sildenafil (Positive Control) | 5 |
Note: The IC50 value for 5-Bromo-imidazo[1,5-a]pyridine is hypothetical and for illustrative purposes only.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the characterization of 5-Bromo-imidazo[1,5-a]pyridine as a potential inhibitor of PDE5. The described fluorescence polarization assay is a robust and high-throughput compatible method for determining the potency of novel compounds.[14] The experimental design, including the use of a positive control and appropriate data analysis, ensures the generation of reliable and reproducible results. The insights gained from such studies are crucial for the advancement of drug discovery programs targeting the phosphodiesterase enzyme family.
References
-
Urology Textbook. (n.d.). Phosphodiesterase-5-Inhibitors: Mechanism, Adverse Effects, Contraindications and Dosing. Retrieved from [Link]
-
Wikipedia. (2024, October 26). IC50. Retrieved from [Link]
-
The Coding Interface. (2021, January 14). Graphviz tutorial [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). 7-Bromoimidazo(1,5-a)pyridine. PubChem. Retrieved from [Link]
-
Davidson College. (n.d.). IC50 Determination. edX. Retrieved from [Link]
-
Developing a phosphodiesterase-5 inhibitor assay to... (2019). F1000Research, 8, 1733. [Link]
-
D_Central_Station. (2023, February 24). Flowcharting Made Easy: Visualize Your User Flow with Graphviz!. Medium. [Link]
-
Kass, D. A., Champion, H. C., & Beavo, J. A. (2007). Phosphodiesterase Type 5: Expanding Roles in Cardiovascular Regulation. Circulation Research, 101(11), 1084–1095. [Link]
-
Gee, C. L., Kytle, K., & Valenta, J. (2015). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 477, 58–60. [Link]
-
El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Fayoumi, A. M., Al-Omair, M. A., Al-Shaikh, T. M., & Oh, C.-H. (2022). Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties. Molecules, 27(18), 6013. [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]
-
The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. (2024). Molecules, 29(10), 2289. [Link]
- Ellson, J., Gansner, E., Koutsofios, E., North, S. C., & Woodhull, G. (2012). Drawing graphs with Graphviz.
-
Böhm, S. (2024). User Guide — graphviz 0.21 documentation. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. Retrieved from [Link]
-
StatPearls. (2024). PDE5 Inhibitors. NCBI Bookshelf. Retrieved from [Link]
-
Aher, V. V., & Kumar, S. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2024). Mechanism of action of PDE5 inhibitors. Retrieved from [Link]
-
Chem Help ASAP. (2021, January 12). measuring enzyme inhibition by drugs [Video]. YouTube. [Link]
-
Royal Society of Chemistry. (2016). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Retrieved from [Link]
Sources
- 1. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. urology-textbook.com [urology-textbook.com]
- 5. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What are PDE5A inhibitors and how do they work? [synapse.patsnap.com]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. courses.edx.org [courses.edx.org]
- 9. echemi.com [echemi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Imidazo[1,5-a]pyridine Analogs
Welcome to the technical support center for the synthesis of imidazo[1,5-a]pyridine analogs. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this important heterocyclic scaffold. The imidazo[1,5-a]pyridine core is a privileged pharmacophore found in numerous biologically active compounds, making its efficient synthesis a critical aspect of medicinal chemistry and materials science.[1][2]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you with the knowledge to diagnose and resolve common experimental challenges, thereby optimizing your synthetic routes.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the synthesis of imidazo[1,5-a]pyridine analogs.
Q1: What are the most common strategies for synthesizing the imidazo[1,5-a]pyridine core?
A1: The synthesis of imidazo[1,5-a]pyridines is versatile, with several established methods. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. Key approaches include:
-
Cyclocondensation Reactions: This is a widely used method involving the reaction of a 2-(aminomethyl)pyridine derivative with an electrophilic component.[1] Common electrophiles include carboxylic acids, acyl chlorides, and aldehydes.[1]
-
Multicomponent Reactions (MCRs): Reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction offer a highly efficient, one-pot synthesis of 3-aminoimidazo[1,5-a]pyridines from an aminopyridine, an aldehyde, and an isocyanide.[3]
-
Oxidative Cyclization/Amination: These methods often involve the use of a metal catalyst (e.g., copper or iron) or a metal-free oxidant (e.g., iodine) to facilitate C-H amination and subsequent cyclization.[4][5] These can be advantageous for their atom economy and milder reaction conditions.
-
Transannulation Reactions: This strategy involves the conversion of another heterocyclic system, such as pyridotriazoles, into the imidazo[1,5-a]pyridine scaffold, often catalyzed by a Lewis acid like BF₃·Et₂O.[4]
Q2: My reaction yield is consistently low. What are the first parameters I should investigate?
A2: Low yield is a multifaceted problem. Begin by systematically evaluating the following:
-
Reagent Purity: Ensure the purity of your starting materials, especially the 2-(aminomethyl)pyridine derivative and the electrophile. Impurities can lead to side reactions or inhibit the desired transformation.
-
Solvent Choice and Purity: The solvent plays a crucial role in reaction kinetics and solubility. Ensure your solvent is anhydrous if the reaction is moisture-sensitive. Consider screening different solvents, as a change can dramatically impact yield. For instance, in some denitrogenative transannulations, a specific combination of solvents like dichlorobenzene-dichloroethane is critical for achieving high yields.[4]
-
Reaction Temperature: Temperature control is vital. Some reactions require heating to overcome activation energy barriers, while others may need cooling to prevent side product formation. A slight deviation from the optimal temperature can significantly affect the outcome.
-
Stoichiometry: Carefully check the molar ratios of your reactants and catalysts. An excess of one reagent may be necessary to drive the reaction to completion, but a large excess can also lead to unwanted byproducts.
Q3: I am observing multiple spots on my TLC analysis. How can I identify the major side products?
A3: Identifying side products is key to optimizing your reaction.
-
Incomplete Reaction: One of the spots is likely your starting material. Co-spotting with your starting materials on the TLC plate will confirm this.
-
Intermediate Formation: Some reactions may stall at an intermediate stage. For example, in a cyclocondensation, you might isolate the initial amide or imine intermediate if the final cyclization step is slow.
-
Isomer Formation: Depending on the substitution pattern of your reactants, you may form constitutional isomers.
-
Degradation Products: Harsh reaction conditions (e.g., high temperature, strong acid/base) can lead to the decomposition of your starting materials or product.
To identify these, you can try to isolate the major byproducts by column chromatography and characterize them using techniques like NMR spectroscopy and mass spectrometry.
II. Troubleshooting Guide: Common Experimental Issues
This section provides a detailed breakdown of specific problems you might encounter during the synthesis of imidazo[1,5-a]pyridine analogs, along with their probable causes and recommended solutions.
Problem 1: Low or No Product Formation
| Potential Cause | Explanation & Scientific Rationale | Troubleshooting Steps & Solutions |
| Insufficient Catalyst Activity or Loading | Many modern syntheses of imidazo[1,5-a]pyridines rely on catalysts, such as Lewis acids or transition metals.[6] The catalyst may be deactivated by impurities (e.g., water, coordinating solvents) or used at a suboptimal concentration. For instance, in Ritter-type reactions for this scaffold, both a Lewis acid like Bi(OTf)₃ and a Brønsted acid like p-TsOH are crucial, and their ratio significantly impacts the yield.[6] | 1. Verify Catalyst Quality: Use a fresh batch of catalyst or purify the existing one. 2. Optimize Catalyst Loading: Perform a small-scale screen to determine the optimal catalyst concentration. Reducing or increasing the amount can sometimes improve the yield.[6] 3. Ensure Anhydrous Conditions: If using a moisture-sensitive catalyst, ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). |
| Inappropriate Reaction Conditions | The reaction may be sensitive to temperature, pressure, or atmosphere. For example, some oxidative cyclizations require an oxygen atmosphere to regenerate the catalyst, while others must be performed under inert conditions to prevent side reactions.[4] | 1. Temperature Optimization: Screen a range of temperatures. Some reactions that are sluggish at room temperature may proceed smoothly at elevated temperatures, while others might require cooling to prevent decomposition. 2. Atmosphere Control: If an oxidative step is involved, ensure an adequate supply of the oxidant (e.g., air, pure oxygen). Conversely, for reactions sensitive to oxidation, thoroughly degas your solvent and use an inert atmosphere. |
| Steric Hindrance | Bulky substituents on either the pyridine ring or the other reactants can sterically hinder the cyclization step.[1][6] This is a common issue that can lead to significantly reduced yields or even prevent the reaction from occurring.[1][6] | 1. Modify Substrates: If possible, consider using starting materials with smaller substituents to validate the reaction conditions. 2. Increase Reaction Temperature/Time: In some cases, providing more thermal energy can help overcome the steric barrier. 3. Choose a Different Synthetic Route: If steric hindrance is a persistent issue, an alternative synthetic strategy that is less sensitive to steric effects may be necessary. |
| Poor Solubility of Reactants | If one of the reactants has poor solubility in the chosen solvent, the reaction will be slow or incomplete. This can be a particular issue in multicomponent reactions where several solids are combined. | 1. Solvent Screening: Test a range of solvents with different polarities. A solvent mixture may also be effective. 2. Increase Temperature: Heating can improve the solubility of your reactants. 3. Use a Phase-Transfer Catalyst: In biphasic systems, a phase-transfer catalyst can facilitate the reaction between reactants in different phases. |
Problem 2: Formation of Significant Side Products
| Potential Cause | Explanation & Scientific Rationale | Troubleshooting Steps & Solutions |
| Over-oxidation or Decomposition | In oxidative cyclization reactions, harsh oxidants or prolonged reaction times can lead to over-oxidation of the desired product or starting materials. Similarly, high temperatures can cause thermal decomposition. | 1. Milder Oxidant: If using a strong oxidant, consider switching to a milder one (e.g., using air instead of a chemical oxidant). 2. Optimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent product degradation. 3. Lower Reaction Temperature: Reducing the temperature can often minimize decomposition pathways. |
| Competing Reaction Pathways | Depending on the functional groups present in your substrates, alternative reaction pathways may compete with the desired cyclization. For example, if your substrate has multiple nucleophilic sites, you may see the formation of isomeric products. | 1. Use of Protecting Groups: Temporarily block reactive functional groups that are not involved in the desired transformation to prevent side reactions. 2. Modify Reaction Conditions: Changing the solvent, temperature, or catalyst can sometimes favor one reaction pathway over another. For example, a non-coordinating solvent may favor the desired intramolecular cyclization over an intermolecular side reaction. |
| Hydrolysis of Intermediates or Products | If the reaction is run in the presence of water (and is not designed to be), key intermediates or the final product can be susceptible to hydrolysis. This is particularly relevant for reactions involving acyl chlorides or anhydrides. | 1. Ensure Anhydrous Conditions: Use dry solvents and oven-dried glassware. Perform the reaction under an inert atmosphere. 2. Careful Work-up: During the work-up, minimize contact with aqueous solutions if your product is unstable in water. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Explanation & Scientific Rationale | Troubleshooting Steps & Solutions |
| Co-elution with Starting Materials or Byproducts | The polarity of your desired product may be very similar to that of a starting material or a major byproduct, making separation by column chromatography challenging. | 1. Optimize Chromatography Conditions: Experiment with different solvent systems (mobile phases) and stationary phases (e.g., silica gel, alumina). A shallow gradient elution can sometimes improve separation. 2. Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. 3. Derivatization: In some cases, you can temporarily derivatize your product to alter its polarity, facilitate separation, and then remove the derivatizing group. |
| Product is an Oil or Gummy Solid | Some imidazo[1,5-a]pyridine analogs may not be crystalline, making them difficult to handle and purify. | 1. Trituration: If the product is an amorphous solid, washing it with a solvent in which it is insoluble but the impurities are soluble (trituration) can help remove contaminants. 2. Salt Formation: If your product has a basic nitrogen, you can try to form a salt (e.g., hydrochloride or trifluoroacetate salt), which is often more crystalline and easier to handle. 3. Kugelrohr Distillation: For thermally stable, non-volatile oils, Kugelrohr distillation under high vacuum can be an effective purification technique. |
| Product Adheres Strongly to Silica Gel | The basic nitrogen atoms in the imidazo[1,5-a]pyridine core can interact strongly with the acidic silica gel, leading to streaking on TLC plates and poor recovery from column chromatography. | 1. Use a Deactivated Stationary Phase: Add a small amount of a basic modifier like triethylamine or ammonia to your eluent to neutralize the acidic sites on the silica gel. 2. Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a reverse-phase silica gel. |
III. Experimental Protocols and Data Presentation
To provide a practical context for the troubleshooting advice, a generalized experimental protocol for a common synthetic route is provided below, along with a table for summarizing optimization data.
Example Protocol: Copper-Catalyzed Oxidative Cyclization
This protocol is a general representation of a copper-catalyzed synthesis of 1,3-disubstituted imidazo[1,5-a]pyridines from a 2-benzoylpyridine and a benzylamine.
Step-by-Step Methodology:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the 2-benzoylpyridine derivative (1.0 mmol), the benzylamine derivative (1.2 mmol), a copper(II) catalyst (e.g., Cu(OAc)₂, 10 mol%), and a suitable solvent (e.g., DMSO, 5 mL).
-
Seal the vessel and stir the mixture at the desired temperature (e.g., 120 °C) under an oxygen atmosphere (e.g., using a balloon filled with O₂).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the catalyst and solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Summary for Reaction Optimization
When optimizing a reaction, it is crucial to keep a clear record of the conditions and results. The following table provides a template for this.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | Cu(OAc)₂ (10) | DMSO | 120 | 12 | 45 | Significant starting material remaining. |
| 2 | Cu(OAc)₂ (10) | Toluene | 110 | 12 | 20 | Low conversion. |
| 3 | CuI (10) | DMSO | 120 | 12 | 65 | Improved yield. |
| 4 | CuI (10) | DMSO | 140 | 8 | 55 | Some product decomposition observed. |
| 5 | CuI (15) | DMSO | 120 | 8 | 75 | Good yield, shorter reaction time. |
IV. Visualizing Reaction Workflows and Mechanisms
Diagrams can be invaluable tools for understanding complex chemical processes. The following are examples of how Graphviz can be used to visualize a synthetic workflow and a reaction mechanism.
General Synthetic Workflow
Caption: A typical workflow for the synthesis and purification of organic compounds.
Plausible Mechanism for GBB Reaction
Caption: A simplified mechanism for the Groebke-Blackburn-Bienaymé (GBB) reaction.
V. References
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Retrieved from [Link]
-
ACS Organic & Inorganic Au. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Retrieved from [Link]
-
PubMed Central. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of imidazo[1,5-a]pyridines according to Komogortsev's approach. Retrieved from [Link]
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]
-
ResearchGate. (2012). Synthesis of novel imidazo[1,5-a]pyridine derivates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]
-
MDPI. (2023). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Retrieved from [Link]
-
ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2022). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Retrieved from [Link]
Sources
- 1. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 2. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Navigating the Nuances of 5-Bromo-imidazo[1,5-a]pyridine: A Technical Guide to Solution Stability
Welcome to the technical support center for 5-Bromo-imidazo[1,5-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile heterocyclic compound in their experimental workflows. As a senior application scientist, I understand that unforeseen stability issues in solution can lead to confounding results and project delays. This resource aims to provide you with in-depth troubleshooting guides and frequently asked questions (FAQs) to anticipate and address the potential challenges associated with the handling and use of 5-Bromo-imidazo[1,5-a]pyridine in various solution-based applications.
The imidazo[1,5-a]pyridine scaffold is generally recognized for its stability, forming the core of numerous compounds in medicinal chemistry and materials science. However, the introduction of a bromine substituent at the 5-position, while synthetically useful, can introduce specific stability considerations that are crucial to understand for reproducible and reliable experimental outcomes. This guide is built on the principles of scientific integrity, providing not just procedural steps but also the underlying chemical rationale for our recommendations.
Frequently Asked Questions (FAQs)
Here, we address some of the common questions and concerns that arise when working with 5-Bromo-imidazo[1,5-a]pyridine in solution.
Q1: My 5-Bromo-imidazo[1,5-a]pyridine solution appears to be degrading over time, as indicated by a change in color and the appearance of new peaks in my HPLC analysis. What are the likely causes?
A1: Degradation of 5-Bromo-imidazo[1,5-a]pyridine in solution can be attributed to several factors, primarily hydrolysis, photodegradation, and oxidation. The presence of a bromine atom on the electron-rich imidazopyridine ring system can make it susceptible to certain nucleophilic and radical reactions.
-
Hydrolysis: While the imidazo[1,5-a]pyridine core is relatively stable, prolonged exposure to highly acidic or basic aqueous conditions can lead to the opening of the imidazole ring or other hydrolytic degradation pathways.
-
Photodegradation: Aromatic and heterocyclic compounds, particularly those with halogen substituents, can be sensitive to light, especially in the UV spectrum. Photochemical reactions can lead to dehalogenation or the formation of various photoproducts. For instance, studies on other dihydropyridine-based drugs have shown that photodegradation can involve aromatization of the dihydropyridine moiety[1].
-
Oxidation: The presence of oxidizing agents, or even dissolved oxygen in the solvent, can lead to the formation of N-oxides or other oxidation products, especially under elevated temperatures or in the presence of metal ions. Functional groups with labile hydrogens, such as those on benzylic or allylic carbons, are particularly susceptible to oxidation[2].
Q2: What are the best practices for preparing and storing stock solutions of 5-Bromo-imidazo[1,5-a]pyridine to ensure maximum stability?
A2: To minimize degradation, we recommend the following best practices:
-
Solvent Selection: Whenever possible, use aprotic solvents such as DMSO, DMF, or acetonitrile for preparing stock solutions. These solvents are less likely to participate in hydrolytic degradation. If aqueous buffers are necessary for your experiment, prepare fresh solutions and use them promptly. The choice of solvent can significantly impact the stability of heterocyclic compounds[3].
-
pH Control: If working with aqueous solutions, maintain a pH close to neutral (pH 6-8). Both strongly acidic and basic conditions should be avoided.
-
Light Protection: Store stock solutions in amber vials or wrap the container with aluminum foil to protect them from light. Minimize the exposure of your experimental samples to direct light.
-
Inert Atmosphere: For long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Temperature: Store stock solutions at low temperatures, typically -20°C or -80°C, to slow down the rate of any potential degradation reactions.
Q3: I am observing a loss of my starting material during a Suzuki coupling reaction, with evidence of debromination. What could be causing this and how can I prevent it?
A3: Debromination is a known side reaction in Suzuki and other cross-coupling reactions involving bromo-substituted heterocycles. This can occur through several mechanisms, including protonolysis of the organometallic intermediate.
-
Reaction Conditions: The choice of base, solvent, and temperature can influence the extent of debromination. For instance, in some cases, the presence of water as a co-solvent is necessary for efficient coupling, but an excess can lead to protonolysis[4].
-
Ligand Choice: The phosphine ligand used can affect the stability of the palladium complex and the rate of the desired cross-coupling versus side reactions.
-
Troubleshooting:
-
Thoroughly dry your solvents and reagents to minimize water content.
-
Consider using a milder base, such as potassium carbonate or cesium carbonate, instead of stronger bases like sodium hydroxide.
-
Screen different palladium catalysts and ligands.
-
Protecting the pyrrole nitrogen in related heterocyclic systems has been shown to suppress dehalogenation during Suzuki coupling[5]. While 5-Bromo-imidazo[1,5-a]pyridine does not have a pyrrole nitrogen, this highlights the importance of considering the electronic nature of the heterocycle.
-
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability-related issues encountered during experiments with 5-Bromo-imidazo[1,5-a]pyridine.
Issue 1: Inconsistent Results and Poor Reproducibility
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Degradation of Stock Solution | 1. Prepare a fresh stock solution of 5-Bromo-imidazo[1,5-a]pyridine. 2. Analyze the fresh and old stock solutions by HPLC-UV to compare purity. 3. Implement proper storage conditions as outlined in the FAQs (light protection, low temperature, inert atmosphere). | The stability of the stock solution is paramount for consistent experimental outcomes. Degradation can lead to a lower effective concentration of the active compound and the introduction of potentially interfering degradation products. |
| Solvent Effects | 1. If using protic solvents (e.g., methanol, ethanol, water), consider switching to aprotic solvents (e.g., DMSO, DMF, acetonitrile) for initial dissolution and dilution. 2. Evaluate the stability of the compound in your chosen experimental buffer over the time course of your experiment. | Protic solvents can participate in hydrogen bonding and may facilitate degradation pathways like hydrolysis. Aprotic solvents are generally more inert.[6][7] |
| pH Instability | 1. Measure the pH of your final experimental solution. 2. If the pH is highly acidic or basic, adjust it to a neutral range (pH 6-8) if your experimental protocol allows. 3. Perform a time-course stability study at the experimental pH to assess the rate of degradation. | The imidazo[1,5-a]pyridine ring system may be susceptible to acid or base-catalyzed hydrolysis, leading to ring-opening or other degradation products. |
Issue 2: Appearance of Unidentified Peaks in Chromatograms
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Forced Degradation Products | 1. Perform a forced degradation study to intentionally generate degradation products. This involves exposing the compound to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and light).[2][8] 2. Analyze the stressed samples by HPLC-UV/MS to characterize the degradation products. 3. Compare the retention times of the degradation products with the unknown peaks in your experimental samples. | Forced degradation studies are a systematic way to identify potential degradation products and pathways. This information is crucial for developing a stability-indicating analytical method. |
| Photodegradation | 1. Repeat the experiment under light-protected conditions (e.g., in an amber flask or a dark room). 2. Compare the chromatograms of the light-exposed and light-protected samples. | Bromo-substituted aromatic compounds can be susceptible to photodecomposition, leading to the formation of various photoproducts.[1] |
| Oxidative Degradation | 1. Prepare your solutions using degassed solvents. 2. Consider adding an antioxidant to your solution if compatible with your experiment. 3. Purge your reaction vessel with an inert gas (e.g., nitrogen or argon). | Dissolved oxygen can lead to the formation of oxidative degradation products, especially in the presence of light or metal catalysts. |
Experimental Protocols
To aid in your troubleshooting efforts, we provide the following detailed protocols for assessing the stability of 5-Bromo-imidazo[1,5-a]pyridine.
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
5-Bromo-imidazo[1,5-a]pyridine
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (w/v)
-
HPLC system with UV or DAD detector
-
LC-MS system for peak identification
Procedure:
-
Prepare a stock solution of 5-Bromo-imidazo[1,5-a]pyridine (e.g., 1 mg/mL) in methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep 1 mL of the stock solution in a sealed vial at 60°C for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution in a clear vial to a photostability chamber or direct sunlight for 24 hours. Keep a control sample wrapped in foil.
-
Analysis: Analyze all samples (including a non-degraded control) by a suitable HPLC-UV method. If significant degradation is observed, use LC-MS to identify the mass of the degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating method is crucial for accurately quantifying the parent compound in the presence of its degradation products.
Instrumentation:
-
HPLC system with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) and a UV or DAD detector.
Mobile Phase (example):
-
A gradient elution is often necessary to separate the parent compound from its degradation products.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
-
Start with a gradient of 10% B to 90% B over 20-30 minutes.
Detection:
-
Monitor at a wavelength where 5-Bromo-imidazo[1,5-a]pyridine has maximum absorbance (determine this by running a UV scan of the pure compound).
Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 are used to demonstrate specificity.
Visualizing Potential Degradation Pathways
The following diagram illustrates a hypothetical degradation workflow for 5-Bromo-imidazo[1,5-a]pyridine based on common degradation pathways for similar heterocyclic compounds.
Caption: A conceptual workflow of forced degradation studies on 5-Bromo-imidazo[1,5-a]pyridine.
Conclusion
While 5-Bromo-imidazo[1,5-a]pyridine is a valuable building block, its stability in solution is not absolute and requires careful consideration of experimental conditions. By understanding the potential degradation pathways and implementing the recommended handling and storage procedures, researchers can ensure the integrity of their experiments and the reliability of their results. This guide serves as a starting point for addressing stability issues, and we encourage a proactive approach to stability assessment in your research endeavors.
References
-
N. V. S. Mamidi, R. K. V. P. T. and P. R. P. (2018) ‘Development of forced degradation and stability indicating studies of drugs—A review’, Journal of Pharmaceutical Sciences and Research, 10(9), pp. 2275–2282. Available at: [Link].
- Kawabe, Y. et al. (2008) ‘Photochemical stabilities of some dihydropyridine calcium-channel blockers in powdered pharmaceutical tablets’, Journal of Pharmaceutical and Biomedical Analysis, 47(3), pp. 618–624. doi: 10.1016/j.jpba.2008.01.042.
-
Chemistry Steps (2023) Polar Protic and Aprotic Solvents. Available at: [Link].
-
Scribd (no date) 4.1.1 Protic Vs Aprotic Solvent. Available at: [Link].
-
Reddit (2021) Diagnosing issues with a failed Suzuki coupling? Available at: [Link].
- An unusual dehalogenation in the Suzuki coupling of 4-bromopyrrole-2-carboxylates (2003) Tetrahedron Letters, 44(42), pp. 7729–7731. doi: 10.1016/j.tetlet.2003.08.083.
-
International Conference on Harmonisation (2003) ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). Available at: [Link].
- Alsante, K. M. et al. (2014) ‘The Role of Forced Degradation in Pharmaceutical Development’, in Separation Science and Technology. Elsevier, pp. 1–39. doi: 10.1016/b978-0-12-416601-2.00001-9.
- Raja, G. et al. (2022) ‘Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers’, International Journal of Molecular Sciences, 23(19), p. 11956. doi: 10.3390/ijms231911956.
-
International Conference on Harmonisation (1996) ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. Available at: [Link].
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- 3. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
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- 8. aber.apacsci.com [aber.apacsci.com]
Managing reaction temperature for imidazo[1,5-a]pyridine synthesis
Welcome to the technical support center for the synthesis of imidazo[1,5-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of reaction temperature management during these syntheses. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments.
I. The Critical Role of Temperature in Imidazo[1,5-a]pyridine Synthesis
The synthesis of the imidazo[1,5-a]pyridine scaffold, a privileged core in medicinal chemistry, is highly sensitive to reaction temperature.[1][2] Temperature is not merely a parameter to be set; it is a critical control point that dictates reaction kinetics, regioselectivity, and the final yield and purity of your product. Deviations from the optimal temperature can lead to a cascade of undesirable outcomes, including incomplete reactions, the formation of side products, or even decomposition of the desired compound. This guide will help you understand and control this crucial variable.
II. Troubleshooting Guide: Temperature-Related Issues
This section is formatted in a question-and-answer format to directly address common problems encountered during the synthesis of imidazo[1,5-a]pyridines.
Question 1: My reaction is not proceeding to completion, and I'm recovering a significant amount of starting material. What could be the cause?
Answer: Incomplete conversion is a frequent issue directly linked to insufficient thermal energy. Many cyclization reactions, which are central to forming the imidazo[1,5-a]pyridine core, have a significant activation energy barrier.
-
Causality: If the reaction temperature is too low, the reacting molecules lack the necessary kinetic energy to overcome this barrier, leading to a sluggish or stalled reaction. This is particularly true for condensation reactions where the elimination of a water molecule is required to drive the reaction towards the product.[3]
-
Troubleshooting Steps:
-
Verify Temperature: Ensure your heating apparatus (oil bath, heating mantle, etc.) is calibrated and providing a stable and accurate temperature.
-
Increase Temperature Incrementally: Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at each step.
-
Consider a Higher-Boiling Solvent: If you are limited by the boiling point of your current solvent, switching to a higher-boiling solvent can allow you to safely increase the reaction temperature.[3] For example, if a reaction is sluggish in refluxing ethanol, switching to a higher-boiling solvent like N,N-Dimethylformamide (DMF) might be beneficial.[4][5]
-
Microwave Irradiation: For reactions that are stubborn to thermal heating, microwave-assisted synthesis can be a powerful alternative. Microwave irradiation can significantly accelerate reaction rates and often leads to higher yields in shorter reaction times.[6][7]
-
Question 2: I'm observing the formation of multiple spots on my TLC plate, and the final product is difficult to purify. How can I improve the selectivity?
Answer: The formation of multiple products often points to a lack of selectivity, which can be influenced by reaction temperature. This is especially pertinent when dealing with substrates that have multiple reactive sites.
-
Causality:
-
Side Reactions: At elevated temperatures, starting materials or intermediates may have enough energy to participate in alternative reaction pathways, leading to the formation of undesired side products.
-
Regioselectivity Issues: In reactions like N-alkylation on the imidazo[4,5-b]pyridine scaffold, temperature can influence which nitrogen atom is preferentially alkylated, leading to a mixture of regioisomers.[3] While this is for a related scaffold, the principle applies.
-
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: If you suspect side reactions are occurring, try running the reaction at a lower temperature. This can sometimes favor the desired reaction pathway by disfavoring higher activation energy side reactions.
-
Optimize Catalyst and Reagent Addition: Slow, controlled addition of reagents, sometimes at a reduced temperature, can help to maintain a low concentration of the reactive species and suppress side reactions.
-
Re-evaluate Your Synthetic Route: Some synthetic strategies are inherently more selective than others. For instance, certain metal-free oxidative amination reactions can proceed at ambient conditions, minimizing temperature-induced side products.[8]
-
Question 3: My reaction has turned dark, and I'm getting a low yield of a decomposed product. What went wrong?
Answer: A dark reaction mixture and low yield of the desired product are classic signs of decomposition. The imidazo[1,5-a]pyridine core, while aromatic, can be susceptible to degradation under harsh conditions.
-
Causality: Excessive heat can provide enough energy to break bonds within your starting materials, intermediates, or even the final product, leading to a complex mixture of decomposition products. This is often observed as charring or the formation of insoluble tars.
-
Troubleshooting Steps:
-
Immediately Reduce the Temperature: If you observe a sudden darkening of the reaction mixture, reduce the heat source immediately.
-
Perform a Temperature Screen: Conduct a series of small-scale experiments at different temperatures to identify the optimal temperature window for your specific reaction. For example, screen temperatures from 80 °C to 120 °C in 10 °C increments.
-
Check for Exothermic Reactions: Some reactions can be exothermic. Ensure you have adequate cooling and stirring to dissipate heat effectively, especially during the initial stages of the reaction.
-
III. Frequently Asked Questions (FAQs)
Q1: What is a typical temperature range for the synthesis of imidazo[1,5-a]pyridines?
A1: There is no single "one-size-fits-all" temperature. The optimal temperature is highly dependent on the specific synthetic method employed. Some modern, metal-free reactions can proceed at ambient temperature[8], while others, like certain iodine-mediated reactions, may require temperatures around 100 °C.[4] Some cyclocondensation reactions have been reported at temperatures as high as 110 °C and 140 °C.[9] Microwave-assisted syntheses can even reach temperatures of 155 °C.[10] It is crucial to consult the specific literature procedure for the reaction you are performing.
Q2: How does microwave-assisted synthesis affect the reaction temperature?
A2: Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat the reaction mixture. This can lead to rapid and uniform heating, often resulting in significantly accelerated reaction rates and higher yields compared to conventional heating.[6] The temperatures in microwave synthesis can be precisely controlled and can often be higher than what is achievable with conventional heating in open vessels, which can be advantageous for reactions with high activation energies.
Q3: Can running a reaction at a lower temperature for a longer time achieve the same result as a higher temperature for a shorter time?
A3: In some cases, yes. According to the principles of chemical kinetics, a lower temperature will result in a slower reaction rate. Therefore, extending the reaction time may compensate for the lower temperature and still provide a good yield of the desired product. This can be a useful strategy to minimize the formation of temperature-sensitive side products. However, for some reactions with a high activation energy, a certain temperature threshold must be reached for the reaction to proceed at a practical rate.
Q4: My synthesis involves a Chichibabin-type reaction. What are the temperature considerations for this method?
A4: The Chichibabin reaction, which can be a key step in forming precursor aminopyridines, has two main temperature regimes. It can be conducted at high temperatures in an inert solvent or at low temperatures in liquid ammonia.[11][12] The choice of conditions depends on the substrate's reactivity and stability. The high-temperature method is often used for less reactive pyridines, while the low-temperature method is suitable for more temperature-sensitive substrates.[12]
IV. Experimental Protocols and Data
Table 1: Summary of Reaction Temperatures for Various Imidazo[1,5-a]pyridine Syntheses
| Synthetic Method | Temperature Range | Key Considerations | Reference(s) |
| Metal-Free Sequential Dual Oxidative Amination | Ambient Conditions | Mild conditions, suitable for sensitive substrates. | [8] |
| Iodine-Mediated One-Pot Synthesis | 70-100 °C | Temperature optimization is crucial for yield. | [4] |
| Cyclocondensation of 2-(aminomethyl)pyridines | 110-140 °C | Higher temperatures may be required to drive the reaction. | [9] |
| Ritter-Type Reaction | 100-150 °C | Temperature can be varied to optimize yield. | [13] |
| Microwave-Assisted Synthesis | ~155 °C | Rapid heating, shorter reaction times. | [10] |
Protocol 1: Iodine-Mediated One-Pot Synthesis of 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine
This protocol is adapted from the work of Wei, et al. (2022).[4]
-
Reaction Setup: To a sealed tube, add 2-aminomethylpyridine (1a), benzaldehyde (2a), and sodium benzenesulfinate (3a).
-
Solvent and Reagents: Add N,N-Dimethylformamide (DMF) as the solvent, tert-Butyl hydroperoxide (TBHP) as the oxidant, and Iodine (I₂) as the catalyst.
-
Heating: Place the sealed tube in a preheated oil bath at 100 °C.
-
Monitoring: Stir the reaction mixture at this temperature and monitor the progress by TLC.
-
Workup: Upon completion, cool the reaction mixture to room temperature and proceed with the appropriate aqueous workup and extraction.
-
Purification: Purify the crude product by column chromatography on silica gel.
Note on Temperature Optimization: In the referenced study, the reaction was initially attempted at 70 °C, yielding 60% of the product. Further optimization showed that 100 °C was the optimal temperature, increasing the yield to 70%.[4] This highlights the importance of temperature screening for maximizing product yield.
V. Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting temperature-related issues in imidazo[1,5-a]pyridine synthesis.
Sources
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- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 9. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Chichibabin Reaction | PPTX [slideshare.net]
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- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to 5-Bromo-imidazo[1,5-a]pyridine: A Comparative Analysis for Modern Synthetic Chemistry
Introduction: The Strategic Value of Halogenated Imidazo[1,5-a]pyridines
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and unique electronic properties make it an attractive building block for developing novel therapeutics, agrochemicals, and functional materials like organic light-emitting diodes (OLEDs).[3] The strategic introduction of a halogen atom onto this scaffold dramatically enhances its synthetic versatility, transforming it from a simple core into a reactive handle for complex molecule construction.
Halogens, particularly bromine and iodine, are exceptional leaving groups in transition-metal-catalyzed cross-coupling reactions. This guide provides a comparative analysis of 5-Bromo-imidazo[1,5-a]pyridine, focusing on its synthetic utility, reactivity, and physicochemical properties relative to other halogenated heterocycles. We will delve into the causality behind experimental choices, provide actionable protocols, and present supporting data to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Synthetic Accessibility: A Comparative Overview
The synthesis of the core imidazo[1,5-a]pyridine ring system can be achieved through various methods, including cyclocondensation, oxidative cyclization, and transannulation reactions.[3] The introduction of a halogen can be accomplished either by using a halogenated starting material or by direct halogenation of the pre-formed heterocycle.
A common strategy involves the cyclization of substituted 2-(aminomethyl)pyridines.[4] For instance, a Ritter-type reaction utilizing a bromo-substituted pyridinylmethanol can yield the corresponding bromo-imidazo[1,5-a]pyridine in good yields (up to 83%).[5]
Caption: General synthetic route to halogenated imidazo[1,5-a]pyridines.
Alternatively, direct halogenation of the parent imidazo[1,5-a]pyridine offers a different route. For instance, direct iodination at the C1 position is readily achieved using N-iodosuccinimide (NIS), yielding the 1-iodo analog.[6] This highlights a key comparative point: the regioselectivity of direct halogenation can be a decisive factor in selecting a synthetic strategy depending on the desired isomer. While bromination can also be achieved with reagents like N-bromosuccinimide (NBS), controlling the position can be challenging due to the nuanced electronics of the bicyclic system. The choice between building the scaffold with the halogen already in place versus adding it later is a critical decision based on precursor availability and desired regiochemistry.
Comparative Reactivity in Cross-Coupling Reactions
The true value of halogenated heterocycles is realized in their application as substrates for carbon-carbon and carbon-heteroatom bond formation. The Suzuki-Miyaura and Buchwald-Hartwig reactions are pillars of modern synthetic chemistry, and the choice of halogen is critical to their success.
The Halogen Effect: A Predictable Hierarchy
In palladium-catalyzed cross-coupling reactions, the rate-limiting step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The bond dissociation energy of the C-X bond dictates the ease of this step, leading to a well-established reactivity trend:
C-I > C-Br > C-Cl
This hierarchy has profound practical implications. Iodo-substituted heterocycles are highly reactive and can often be coupled under milder conditions (lower temperatures, less reactive catalysts) than their bromo-analogs. Chloro-substituted compounds are the most challenging to activate and typically require more sophisticated, electron-rich ligands and higher temperatures.
Caption: Relationship between halogen identity and cross-coupling reactivity.
Suzuki-Miyaura Coupling: A Head-to-Head Perspective
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds.[7] 5-Bromo-imidazo[1,5-a]pyridine is an excellent substrate for these transformations. In contrast, the corresponding 5-chloro analog would be significantly less reactive, while a hypothetical 5-iodo version would be more reactive, albeit potentially less stable and more expensive.
| Substrate Type | Typical Catalyst | Ligand | Base | Temperature (°C) | Relative Yield |
| Iodo-imidazo[1,5-a]pyridine [6] | Pd₂(dba)₃ | Phosphine-based | K₃PO₄ | 80-100 | Excellent |
| Bromo-imidazo[1,5-a]pyridine [8] | Pd(PPh₃)₄ | Tetrakis | K₃PO₄ / Na₂CO₃ | 85-110 | Good to Excellent |
| Chloro-imidazo[1,5-a]pyridine | Pd(OAc)₂ / Pd₂(dba)₃ | Buchwald-type (e.g., SPhos) | K₃PO₄ / Cs₂CO₃ | 100-130 | Moderate to Good |
| This table presents typical conditions synthesized from general knowledge of Suzuki couplings on related heterocycles, as direct side-by-side comparative studies are not available in a single source. Specific conditions may vary. |
This data illustrates a clear trade-off. While iodo-compounds offer the highest reactivity, bromo-compounds like 5-Bromo-imidazo[1,5-a]pyridine represent a cost-effective and shelf-stable balance, reacting under readily achievable conditions with standard catalysts to give high yields.[8]
Buchwald-Hartwig Amination
For the synthesis of arylamines, a crucial moiety in many pharmaceuticals, the Buchwald-Hartwig amination is the go-to method.[9] The same reactivity principles apply. 5-Bromo-imidazo[1,5-a]pyridine is a reliable substrate for coupling with a wide range of primary and secondary amines using established palladium catalysts and ligands.[10][11] Attempting the same reaction with a chloro-analog would necessitate a more specialized and often proprietary ligand system (e.g., those developed by Buchwald's group), increasing the cost and complexity of the synthesis.
Experimental Protocols: A Practical Guide
To translate theory into practice, a robust and reproducible protocol is essential. The following section provides a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling of 5-Bromo-imidazo[1,5-a]pyridine
Objective: To synthesize 5-(4-methoxyphenyl)imidazo[1,5-a]pyridine.
Materials:
-
5-Bromo-imidazo[1,5-a]pyridine (197.03 g/mol )
-
4-Methoxyphenylboronic acid (151.96 g/mol )
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Argon or Nitrogen gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-imidazo[1,5-a]pyridine (100 mg, 0.507 mmol, 1.0 equiv).
-
Addition of Coupling Partner and Base: To the flask, add 4-methoxyphenylboronic acid (92 mg, 0.609 mmol, 1.2 equiv) and potassium carbonate (210 mg, 1.52 mmol, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (29 mg, 0.025 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and purge the vessel by evacuating and backfilling with argon or nitrogen three times. Causality: This step is critical to remove oxygen, which can oxidize the Pd(0) catalyst, rendering it inactive.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. Causality: The aqueous base is required to activate the boronic acid for transmetalation to the palladium center.
-
Reaction: Immerse the flask in a preheated oil bath at 95 °C and stir vigorously for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (10 mL each).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Caption: Step-by-step workflow for a typical Suzuki cross-coupling experiment.
Conclusion: Strategic Selection of Halogenated Heterocycles
5-Bromo-imidazo[1,5-a]pyridine stands out as a highly valuable and versatile building block in synthetic chemistry. It offers a strategic compromise between the high reactivity of iodo-derivatives and the relative inertness of chloro-analogs. Its stability, accessibility, and robust performance in cornerstone reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings make it an ideal choice for constructing complex molecular architectures.
For drug development professionals and researchers, understanding the nuanced differences in reactivity among halogenated heterocycles is paramount. This knowledge allows for the rational design of synthetic routes, optimization of reaction conditions, and ultimately, the efficient discovery and development of next-generation pharmaceuticals and materials. The data and protocols presented in this guide serve as a foundational resource for harnessing the full synthetic potential of 5-Bromo-imidazo[1,5-a]pyridine.
References
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Tu, S., et al. (2017). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. RSC Advances. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]
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Myshko, Y., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Guchhait, S. K., et al. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances. Available at: [Link]
-
Promarak, V., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. Available at: [Link]
- Google Patents. (2014). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
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ResearchGate. (2025). Synthesis of Imidazo[1,2-a]pyridines: C-H Functionalization in the Direction of C-S Bond Formation. Request PDF. Available at: [Link]
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Volpi, G. (2021). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. SciSpace. Available at: [Link]
-
Rauf, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]
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Volpi, G., et al. (2021). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry. Available at: [Link]
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PubChem. (n.d.). 7-Bromoimidazo(1,5-a)pyridine. PubChem. Available at: [Link]
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Adimurthy, S., et al. (2020). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry. Available at: [Link]
-
Singh, D., et al. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. ACS Omega. Available at: [Link]
-
da Silva, G., et al. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
-
Gu, G., et al. (2015). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Singh, D., et al. (2024). C-H Functionalization of Imidazo[1,5- a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)-C(sp3)-H-C(sp2) Bond Formation. PubMed. Available at: [Link]
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A Benchmark Analysis of 5-Bromo-imidazo[1,5-a]pyridine: Evaluating a Versatile Scaffold Against Established Enzyme Inhibitors
For researchers and drug development professionals, the quest for novel molecular scaffolds that offer both potency and selectivity against key biological targets is perpetual. The imidazo[1,5-a]pyridine core is one such scaffold that has garnered significant attention for its presence in a multitude of biologically active compounds.[1][2] This guide presents a comparative benchmarking analysis of a representative member of this class, 5-Bromo-imidazo[1,5-a]pyridine, against well-characterized inhibitors of two critical enzyme families: protein kinases and phosphodiesterases (PDEs).
While 5-Bromo-imidazo[1,5-a]pyridine is primarily recognized as a versatile chemical intermediate in pharmaceutical synthesis, its structural alerts suggest a potential for direct biological activity.[3][4][5] The imidazo[1,5-a]pyridine and related imidazo[1,2-a]pyridine systems are known to be key components in inhibitors of enzymes like PIM-1 kinase, Akt, EGFR, and various phosphodiesterases.[6][7][8][9] This guide, therefore, provides a framework for evaluating the inhibitory potential of 5-Bromo-imidazo[1,5-a]pyridine through a hypothetical, yet rigorously designed, head-to-head comparison with industry-standard inhibitors.
The experimental design laid out herein is grounded in established biochemical assay principles, providing a clear roadmap for researchers to assess this compound's efficacy and selectivity. By presenting this data-driven comparison, we aim to illuminate the potential of the 5-Bromo-imidazo[1,5-a]pyridine scaffold as a foundational structure for novel inhibitor development.
Benchmarking Against Protein Kinase Inhibitors: A Focus on PIM-1 Kinase
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The PIM-1 kinase, a serine/threonine kinase, is a proto-oncogene implicated in cell proliferation and survival, making it an attractive target for therapeutic intervention.[5][10] Given that imidazopyridine derivatives have shown activity against PIM-1, this kinase serves as a logical starting point for our evaluation.[6]
The Comparator: Staurosporine
For this benchmarking study, we select Staurosporine , a natural product isolated from Streptomyces staurosporeus. Staurosporine is a potent, ATP-competitive, broad-spectrum kinase inhibitor.[6][11][12] Its lack of selectivity makes it an excellent tool for initial potency assessment; a compound showing comparable or superior potency to Staurosporine warrants significant further investigation.[11][13]
Experimental Design: PIM-1 Kinase Inhibition Assay
The inhibitory activity of 5-Bromo-imidazo[1,5-a]pyridine against PIM-1 kinase would be determined using a well-established, high-throughput biochemical assay, such as the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity.[14]
The experimental workflow is designed to ensure data integrity and reproducibility. The choice to determine the half-maximal inhibitory concentration (IC50) provides a quantitative measure of inhibitor potency.[15]
Benchmarking Against Phosphodiesterase Inhibitors: A Focus on PDE5
Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), which are crucial second messengers in various signaling pathways. PDE inhibitors have found therapeutic applications in a wide range of conditions, from erectile dysfunction to chronic obstructive pulmonary disease (COPD). [16]
The Comparators: Sildenafil and Roflumilast
For this arm of the study, we select two well-characterized PDE inhibitors:
-
Sildenafil (Viagra®) : A potent and selective inhibitor of phosphodiesterase type 5 (PDE5). [17]Sildenafil is the gold standard for PDE5 inhibition and serves as the primary benchmark. [4][18]2. Roflumilast : A selective inhibitor of phosphodiesterase type 4 (PDE4), used in the treatment of COPD. [1][2][19]Including a PDE4 inhibitor allows for an initial assessment of the selectivity of 5-Bromo-imidazo[1,5-a]pyridine.
Experimental Design: PDE Inhibition and Selectivity Profiling
A fluorescence polarization (FP) based assay is a robust method for determining the inhibitory activity against PDE5. This homogeneous assay format measures the displacement of a fluorescently labeled cGMP probe from the PDE5 active site by an inhibitor. [9][20]The same principle can be applied to a PDE4 assay using a fluorescently labeled cAMP probe.
Step-by-Step Protocol for PDE5 Inhibition Assay
-
Reagent Preparation :
-
Prepare serial dilutions of 5-Bromo-imidazo[1,5-a]pyridine, Sildenafil, and Roflumilast in a suitable buffer containing a low concentration of DMSO.
-
Dilute recombinant human PDE5A1 enzyme and a fluorescently labeled cGMP substrate (e.g., FAM-cGMP) in the assay buffer. [20]
-
-
Assay Execution :
-
Add the inhibitor solutions and controls to a low-volume, black 384-well plate.
-
Add the diluted PDE5A1 enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding. [20] * Initiate the reaction by adding the FAM-cGMP substrate.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition :
-
Measure the fluorescence polarization on a suitable plate reader (Excitation ≈ 485 nm, Emission ≈ 530 nm). [20]
-
-
Data Analysis :
-
Calculate the percent inhibition based on the decrease in fluorescence polarization relative to the DMSO control.
-
Determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve. [21] A parallel experiment would be conducted using PDE4 enzyme and a FAM-cAMP substrate to determine the IC50 against this related isozyme.
-
Hypothetical Comparative Data: PDE Inhibition and Selectivity
The hypothetical data below illustrates a potential outcome where 5-Bromo-imidazo[1,5-a]pyridine exhibits potent and selective inhibition of PDE5.
| Compound | PDE5 IC50 (nM) | PDE4 IC50 (nM) | Selectivity (PDE4/PDE5) |
| 5-Bromo-imidazo[1,5-a]pyridine | 50 | >10,000 | >200-fold |
| Sildenafil (Control) | 5 | >5,000 | >1000-fold |
| Roflumilast (Control) | >10,000 | 2 | N/A |
PDE5 Signaling Pathway Context
PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, which regulates smooth muscle relaxation and vasodilation. [22]In tissues like the corpus cavernosum, NO release activates soluble guanylate cyclase (sGC) to produce cGMP. PDE5 specifically degrades cGMP, terminating the signal. [23]Inhibition of PDE5 leads to an accumulation of cGMP, prolonged smooth muscle relaxation, and increased blood flow. [22][23]
Discussion and Future Directions
The hypothetical data presented in this guide positions 5-Bromo-imidazo[1,5-a]pyridine as a promising scaffold for the development of both kinase and phosphodiesterase inhibitors. Its theoretical nanomolar potency against both PIM-1 kinase and PDE5 suggests that the imidazo[1,5-a]pyridine core can be effectively tailored to target distinct enzyme active sites.
The causality behind these experimental choices lies in establishing a foundational understanding of the compound's potential. By benchmarking against a broad-spectrum inhibitor like Staurosporine, we gain an immediate sense of relative potency within the vast kinome. Comparing its activity against specific isoforms like PDE5 and PDE4 provides the crucial first look at selectivity, a key parameter in modern drug development.
A self-validating system is inherent in this experimental design. The inclusion of well-characterized positive controls (Staurosporine, Sildenafil, Roflumilast) and negative controls (DMSO vehicle) in every assay ensures that the experimental results are reliable and interpretable. Any deviation in the performance of these controls would immediately flag potential issues with the assay conditions.
The promising, albeit hypothetical, results for 5-Bromo-imidazo[1,5-a]pyridine would necessitate several follow-up studies:
-
Expanded Selectivity Profiling : The compound should be screened against a broad panel of kinases and PDE isozymes to fully characterize its selectivity profile.
-
Mechanism of Action Studies : Experiments to determine the mode of inhibition (e.g., ATP-competitive for kinases, cGMP-competitive for PDE5) using techniques like Lineweaver-Burk analysis would be critical.
-
Structure-Activity Relationship (SAR) Studies : Synthesis and testing of analogs of 5-Bromo-imidazo[1,5-a]pyridine would be essential to optimize potency and selectivity. The bromo-substituent, in particular, serves as a convenient handle for further chemical modification.
-
Cell-Based Assays : The efficacy of the compound should be confirmed in relevant cellular models to assess its ability to engage the target enzyme in a physiological context and elicit a desired biological response.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
